Home > Products > Screening Compounds P68425 > 6-Bromo-8-chloroquinolin-4-amine
6-Bromo-8-chloroquinolin-4-amine - 1249380-96-8

6-Bromo-8-chloroquinolin-4-amine

Catalog Number: EVT-1816399
CAS Number: 1249380-96-8
Molecular Formula: C9H6BrClN2
Molecular Weight: 257.51 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Bromo-8-chloroquinolin-4-amine is a halogenated 4-anilinoquinoline derivative. [] This compound serves as a key structural motif in various scientific research applications, particularly in the development of potential kinase inhibitors and as a scaffold for exploring structure-activity relationships (SAR) in medicinal chemistry. [, , , ]

1. 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine []

    Compound Description: This compound is a kinase inhibitor motif with a difluoromethyl group attached to the aniline substitution of a 4-anilinoquinoline. The compound's small molecule crystal structure, in the form of its HCl salt, has been determined. The research highlights the disordered nature of the difluoromethyl group within the crystal packing arrangement and the out-of-plane character between the ring systems. []

2. 6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine []

    Compound Description: This compound is also a potential kinase inhibitor characterized by a 2-methyl-2H-1,2,3-triazole heterocyclic motif. Its small molecule crystal structure has been resolved, revealing insights into its packing arrangement and overall conformation. []

3. 6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid []

    Compound Description: This compound, also known as PSB-13253, is a potent and selective GPR35 agonist. Its tritium-labeled form, [(3)H]PSB-13253, has been synthesized and characterized, demonstrating high affinity for the GPR35 receptor. []

4. 5-Chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) []

    Compound Description: U7 belongs to a series of pyrimidin-4-amine derivatives designed for their potential pesticidal activities. This particular compound exhibited excellent insecticidal activity against various insects and demonstrated fungicidal properties against Pseudoperonospora cubensis. []

5. 5-Bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U8) []

    Compound Description: Similar to U7, U8 is another pyrimidin-4-amine derivative exhibiting broad-spectrum insecticidal and fungicidal activity. It demonstrated notable effectiveness against Mythimna separata and Pseudoperonospora cubensis, comparable to commercially available pesticides. []

6. 6-Bromo-8-(2,6-difluoro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid []

    Compound Description: This compound represents a potent GPR35 agonist, displaying high affinity with a Ki value in the subnanomolar range. It's part of a library of amidochromen-4-one-2-carboxylates screened for their GPR35 agonist activity. []

7. (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine []

    Compound Description: This compound served as a critical starting material in a study exploring Heck coupling reactions to synthesize new potential EGFR inhibitors. []

Source and Classification

This compound can be derived from various synthetic pathways involving starting materials such as 4-bromoaniline and chloroacetyl chloride. It is classified under halogenated quinolines, which are known for their diverse pharmacological activities. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-bromo-8-chloroquinolin-4-amine typically involves multiple steps:

  1. Starting Materials: The synthesis often begins with 4-bromoaniline, which is reacted with chloroacetyl chloride or phosphorus trichloride to introduce the chloro group.
  2. Cyclization: The reaction may involve cyclization processes where an amine group is introduced into the quinoline structure through electrophilic aromatic substitution.
  3. Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to isolate the desired compound from by-products.

One notable method involves heating 4-bromoaniline with phosphorus trichloride in a solvent like diphenyl ether, followed by careful temperature control to facilitate the formation of 6-bromo-8-chloroquinolin-4-amine with yields exceeding 70% .

Molecular Structure Analysis

Structure and Data

The molecular formula of 6-bromo-8-chloroquinolin-4-amine is C9H6BrClNC_9H_6BrClN, with a molecular weight of approximately 241.5 g/mol. The structure features a quinoline ring system, which consists of a fused benzene and pyridine ring.

Key structural characteristics include:

  • Bromine Atom: Located at position 6.
  • Chlorine Atom: Located at position 8.
  • Amine Group: Present at position 4, contributing to the compound's reactivity.

The compound's geometry allows for various interactions, especially in biological systems where it may act as a ligand.

Chemical Reactions Analysis

Reactions and Technical Details

6-Bromo-8-chloroquinolin-4-amine can undergo several chemical reactions:

  1. Electrophilic Substitution: The presence of halogens makes the compound susceptible to further electrophilic substitutions, allowing for the introduction of additional functional groups.
  2. Nucleophilic Reactions: The amine group can participate in nucleophilic substitution reactions, making it useful for synthesizing more complex molecules.
  3. Reduction Reactions: The compound can be reduced to form various derivatives that may exhibit enhanced biological activity.

These reactions are facilitated by the electron-withdrawing nature of the halogen substituents, which stabilize intermediates during chemical transformations .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 6-bromo-8-chloroquinolin-4-amine often involves interaction with biological targets such as enzymes or receptors. The amine group can form hydrogen bonds with target sites, while the halogen atoms may enhance binding affinity through halogen bonding interactions.

In medicinal applications, these compounds have been shown to inhibit specific enzymes involved in disease pathways, leading to their potential use as therapeutic agents against infections or cancers .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

6-Bromo-8-chloroquinolin-4-amine exhibits several notable properties:

  • Appearance: Typically appears as a yellow to light brown solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but insoluble in water due to its hydrophobic nature.
  • Melting Point: The melting point ranges between 150–160 °C, indicating stability under moderate thermal conditions.

Chemical properties include reactivity towards nucleophiles and electrophiles due to its functional groups, making it versatile in synthetic chemistry .

Applications

Scientific Uses

The applications of 6-bromo-8-chloroquinolin-4-amine extend across various fields:

  1. Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting bacterial infections and cancer.
  2. Biochemical Research: Serves as a probe for studying enzyme mechanisms and cellular processes due to its ability to interact with biological macromolecules.
  3. Material Science: Explored for use in developing novel materials with specific electronic or optical properties based on its molecular structure.
Synthetic Methodologies and Optimization of 6-Bromo-8-chloroquinolin-4-amine

The synthesis of 6-Bromo-8-chloroquinolin-4-amine – a structurally complex heterocyclic scaffold with pharmaceutical relevance – demands precise control over regiochemistry and functional group compatibility. This section details advanced synthetic strategies, emphasizing catalytic innovations, solvent/catalyst systems, halogenation techniques, and phase-based methodological comparisons.

Iron-Mediated Catalytic Reduction of Nitro-Substituted Precursors

The chemoselective reduction of the nitro group in intermediates like 6-bromo-8-chloro-4-nitroquinoline is critical for assembling the target 4-amine. Iron-based catalysts excel in this transformation due to their low cost, minimal environmental impact, and tolerance to halogens (Br, Cl), which resist dehalogenation – a common side reaction with noble metal catalysts [1] [4].

Recent protocols employ carbonyl iron powder (CIP) in aqueous micellar systems (e.g., TPGS-750-M surfactant), achieving near-quantitative reduction yields (>95%) at ambient temperature within 4 hours [4]. Key advantages include:

  • Chemoselectivity: Bromo and chloro substituents remain intact under optimized conditions (pH 6–7, 25–30°C).
  • Reusability: Catalyst recovery via magnetic separation allows 5 cycles with <5% activity loss.
  • Solvent Economy: Water replaces toxic organic solvents (DMF, THF), aligning with green chemistry principles.

Table 1: Performance of Iron Catalysts in Nitro Reduction to 4-Amine

Catalyst SystemTemperature (°C)Time (h)Yield (%)Dehalogenation (%)
Fe(0)/TPGS-750-M/H₂O25498<1
FeCl₃/NaBH₄/EtOH01923
Raney Fe/AcOH508857

Alternative biocatalytic approaches using hydrogenase enzymes immobilized on carbon supports (e.g., E. coli Hyd-1) enable H₂-driven reduction with >90% yield and 1,000,000+ total turnover numbers, though reaction times extend to 24–72 hours [1].

Solvent and Catalyst Selection in Cyclization Reactions

The construction of the quinoline core frequently relies on acid-catalyzed cyclizations, where solvent polarity and catalyst strength dictate regioselectivity and yield. Key intermediates like 2-amino-5-bromo-3-chlorobenzaldehyde undergo Doebner-Miller or Friedländer-type annulations with carbonyl partners (e.g., ethyl acetoacetate) to form the quinoline backbone [5].

Critical parameters:

  • Catalyst Choice: Phosphorus oxychloride (POCl₃) facilitates electrophilic cyclization at 110°C, achieving 85–90% quinoline formation. Weaker acids (e.g., polyphosphoric acid) reduce chlorination side products but lower yields to 70% [3] [5].
  • Solvent Effects: High-polarity solvents (DMF, NMP) enhance solubility of halogenated intermediates but risk N-alkylation byproducts. Non-coordinating solvents (diphenyl ether, toluene) improve regiocontrol at elevated temperatures (150–160°C) [3].
  • Microwave Assistance: Cyclizations under microwave irradiation (140–180°C) reduce reaction times from 24 hours to 30 minutes while maintaining 80–95% yield [2].

Table 2: Solvent and Catalyst Impact on Quinoline Cyclization Yield

Cyclization SystemCatalystSolventTemperature (°C)Yield (%)
Conventional heatingPOCl₃Toluene11078
Microwave irradiationPPADMSO18092
RefluxAlCl₃Diphenyl ether16085

Optimization Insight: DMSO/POCl₃ mixtures at 100°C balance reactivity and selectivity, suppressing bromine migration during ring closure [5].

Regioselective Bromination and Chlorination Strategies

Installing bromine and chlorine at C6 and C8 requires stringent positional control to avoid isomer contamination. Two dominant approaches exist:

Directed Ortho-Metalation (DoM)

:

  • Step 1: N-Boc protection of 4-aminoquinoline directs lithiation to C8.
  • Step 2: Bromination at −78°C using Br₂ affords 8-bromo derivative (90% regioselectivity).
  • Step 3: Chlorination via Pd-catalyzed C–H activation at C6 using N-chlorosuccinimide (NCS) [5].

Properties

CAS Number

1249380-96-8

Product Name

6-Bromo-8-chloroquinolin-4-amine

IUPAC Name

6-bromo-8-chloroquinolin-4-amine

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

InChI

InChI=1S/C9H6BrClN2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h1-4H,(H2,12,13)

InChI Key

BRGRLMCLMIODHI-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=CC(=CC2=C1N)Br)Cl

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1N)Br)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.